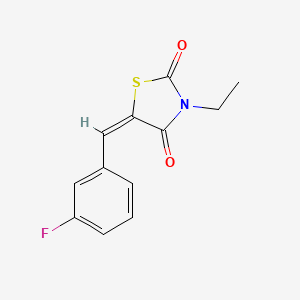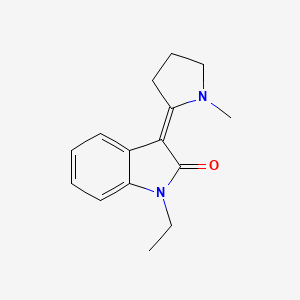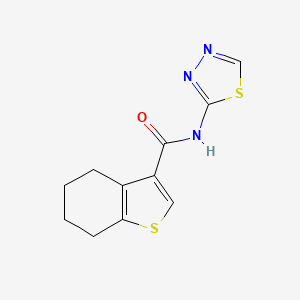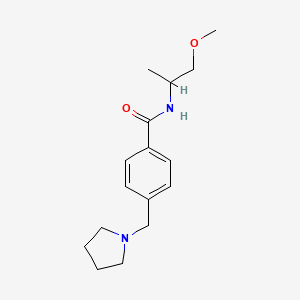
3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione, also known as EFBD, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFBD is a thiazolidinedione derivative that possesses potent anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione exerts its anti-inflammatory and anti-tumor effects by modulating various signaling pathways. It inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation. NF-κB regulates the expression of various inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the activation of MAPKs, which are involved in the regulation of inflammation and cell proliferation.
3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells by activating the caspase cascade. Caspases are proteases that play a crucial role in the execution of apoptosis. 3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione activates caspase-3, -8, and -9, leading to the cleavage of various proteins and ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has been found to possess potent anti-inflammatory and anti-tumor properties. It inhibits the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of NF-κB and MAPKs, leading to the downregulation of various inflammatory mediators.
3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells by activating the caspase cascade. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in various fields, and its mechanism of action is well understood.
However, 3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione also has some limitations for lab experiments. It is a highly reactive compound that can easily form adducts with other molecules. It also has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential applications in the treatment of various types of cancer.
Further studies are also needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of 3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione. This could lead to the development of more potent and selective compounds with fewer side effects.
In conclusion, 3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that possesses potent anti-inflammatory and anti-tumor properties. It has been extensively studied for its potential applications in various fields, and its mechanism of action is well understood. Further studies are needed to elucidate its potential applications in the treatment of various diseases and to develop more potent and selective compounds.
Aplicaciones Científicas De Investigación
3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields. It has been found to possess potent anti-inflammatory and anti-tumor properties. 3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation.
3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has also been found to possess anti-tumor properties. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. 3-ethyl-5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells by activating the caspase cascade. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Propiedades
IUPAC Name |
(5E)-3-ethyl-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRORLTFEVFYMIK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)F)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)F)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({4-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4702994.png)
![methyl 4-({[(4-ethylcyclohexyl)amino]carbonyl}amino)benzoate](/img/structure/B4703009.png)

![6-(2-chlorobenzyl)-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4703020.png)
![methyl 5-methyl-2-[(1-pyrrolidinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4703027.png)
![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4703029.png)


![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B4703042.png)
![1-[4-(difluoromethoxy)phenyl]-3-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4703056.png)

![2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4703074.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-pyrazinecarboxamide](/img/structure/B4703080.png)